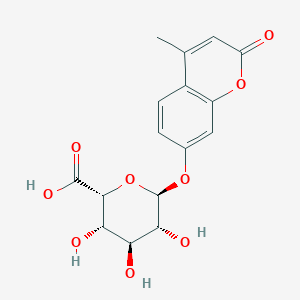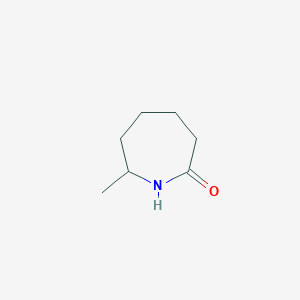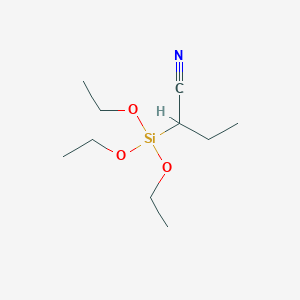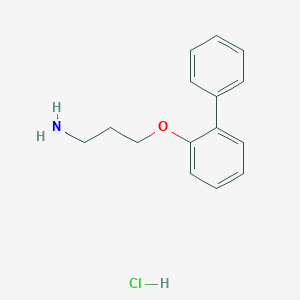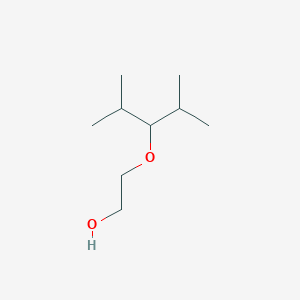
Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy-, commonly known as Pluronic F-127, is a triblock copolymer that has been widely used in scientific research due to its unique properties. This polymer is composed of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) blocks, which give it a hydrophilic and hydrophobic nature, respectively. Pluronic F-127 has been utilized in various research fields such as drug delivery, tissue engineering, and cell culture.
作用機序
The mechanism of action of Pluronic F-127 is not fully understood. However, it is believed that the hydrophilic Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy- blocks can interact with water molecules, while the hydrophobic PPO blocks can interact with hydrophobic molecules. This property allows Pluronic F-127 to form micelles in aqueous solutions and provide mechanical support for cells in tissue engineering.
Biochemical and Physiological Effects
Pluronic F-127 is considered to be biocompatible and non-toxic. It has been shown to have minimal effects on cell viability and proliferation. However, it is important to note that the effects of Pluronic F-127 can vary depending on the concentration and application.
実験室実験の利点と制限
Pluronic F-127 has several advantages for lab experiments. It is a well-established product that is commercially available. It is also biocompatible and non-toxic, making it suitable for use in cell culture and tissue engineering. Pluronic F-127 can form micelles in aqueous solutions, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
However, Pluronic F-127 has some limitations. Its properties can vary depending on the concentration and application. It can also interfere with some assays and imaging techniques, making it unsuitable for certain experiments.
将来の方向性
There are several future directions for the use of Pluronic F-127 in scientific research. One area of interest is the development of Pluronic F-127-based drug delivery systems for the treatment of various diseases. Another area of interest is the use of Pluronic F-127 in the development of tissue-engineered organs for transplantation. Additionally, the use of Pluronic F-127 in the development of biosensors and imaging agents is an area of active research.
合成法
The synthesis of Pluronic F-127 involves the reaction of propylene oxide with ethylene oxide in the presence of a catalyst. The resulting copolymer has a molecular weight range of 12,600-17,600 g/mol and a Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy-/PPO ratio of 1:2.5. The synthesis of Pluronic F-127 is a well-established process, and the product is commercially available.
科学的研究の応用
Pluronic F-127 has been extensively used in scientific research due to its unique properties. One of its main applications is in drug delivery systems. Pluronic F-127 can form micelles in aqueous solutions, which can encapsulate hydrophobic drugs. The micelles can protect the drug from degradation and improve its solubility and bioavailability. Pluronic F-127 has also been used as a thermosensitive hydrogel for the controlled release of drugs.
Pluronic F-127 has also been used in tissue engineering. It can be used as a scaffold material for the regeneration of tissues such as bone, cartilage, and nerve. Pluronic F-127 can provide mechanical support for the cells and promote their growth and differentiation.
特性
CAS番号 |
132299-20-8 |
|---|---|
製品名 |
Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy- |
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC名 |
2-(2,4-dimethylpentan-3-yloxy)ethanol |
InChI |
InChI=1S/C9H20O2/c1-7(2)9(8(3)4)11-6-5-10/h7-10H,5-6H2,1-4H3 |
InChIキー |
QXGSHGKOPJABTM-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)C)OCCO |
正規SMILES |
CC(C)C(C(C)C)OCCO |
同義語 |
2-(2,4-dimethylpentan-3-yloxy)ethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



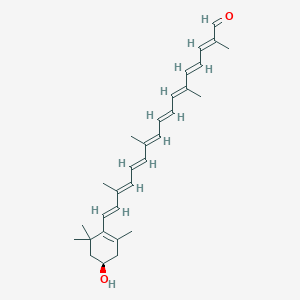
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)
![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)
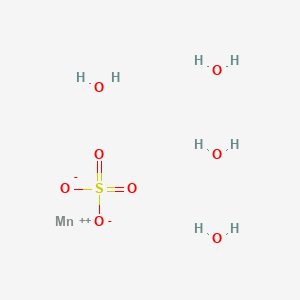
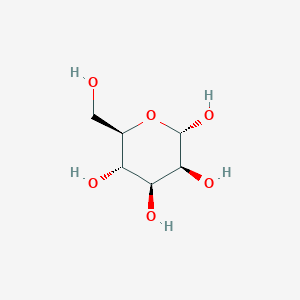
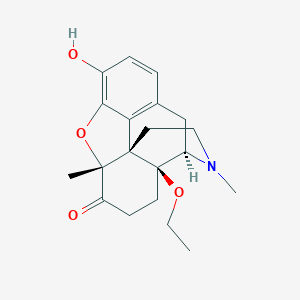
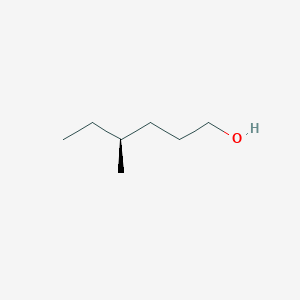
![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
